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Cytochrome P450 2C9 - 329978-01-0

Cytochrome P450 2C9

Catalog Number: EVT-266415
CAS Number: 329978-01-0
Molecular Formula: C37H40FeN5O7S
Molecular Weight: 754.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cytochrome P450 2C9 is a cytochrome P-450 subtype that has specificity for acidic XENOBIOTICS. It oxidizes a broad range of important clinical drugs that fall under the categories of NONSTEROIDAL ANTI-INFLAMMATORY AGENTS; HYPOGLYCEMIC AGENTS; ANTCOAGULANTS; and DIURETICS.
Structural Biology of Cytochrome P450 2C9

Crystal Structure Analysis: Active Site Architecture and Conformational Dynamics

Cytochrome P450 2C9 (CYP2C9) is a major human drug-metabolizing enzyme characterized by a conserved P450 fold, featuring 12 major α-helices and extensive β-sheet structures. The active site resides above the heme prosthetic group, buried ~10 Å from the protein surface, and is accessed through distinct substrate access channels. Its architecture is defined by six substrate recognition sites (SRS1–SRS6), which exhibit remarkable conformational flexibility to accommodate structurally diverse ligands.

Warfarin-Binding Complex (PDB 1OG5) and Allosteric Modulation Mechanisms

The 2.55 Å resolution structure of CYP2C9 complexed with S-warfarin (PDB 1OG5) revealed an unexpected binding mode where the anticoagulant resides in a peripheral hydrophobic cavity ~17 Å from the heme iron, rather than in the catalytic pocket. This apical binding site involves critical interactions:

  • Phe476 forms π-stacking with the warfarin coumarin ring
  • Arg108 stabilizes the warfarin keto group via hydrogen bonding
  • Ala103 and Leu102 provide hydrophobic contacts

This binding induces allosteric modulation through long-range conformational shifts:

  • Rearrangement of the F-G loop (residues 215–220), narrowing the primary substrate access channel
  • Displacement of the B-C loop (residues 100–110), reorienting Arg108 away from the catalytic site
  • Stabilization of a semi-closed conformation that sterically restricts access of other substrates to the heme center, explaining S-warfarin’s role as a metabolism-dependent inhibitor of CYP2C9 [1] [10].

Table 1: Key Residues in CYP2C9 Warfarin-Binding Site (PDB 1OG5)

ResidueInteraction TypeFunctional Consequence
Phe476π-StackingCoumarin ring stabilization
Arg108H-bondingKeto group orientation
Ala103Hydrophobic contactTrifluoromethyl packing
Leu102Van der WaalsLateral chain anchoring

Flurbiprofen-Complexed Structure (PDB 1R9O) and Substrate Recognition Patterns

In contrast, the 2.35 Å flurbiprofen-bound structure (PDB 1R9O) demonstrates direct heme coordination typical of acidic NSAID substrates. Key features include:

  • The carboxylic acid group of flurbiprofen forms a salt bridge with Arg108 (3.1 Å)
  • The distal fluorine atom engages in halogen-π interactions with Phe114
  • The biphenyl moiety occupies a hydrophobic cleft lined by Leu208, Ile213, and Phe476

This structure highlights the critical role of Arg108 as a charge anchor for carboxylate-containing substrates. Mutation of Arg108 to His (R108H variant) abolishes flurbiprofen binding and induces a rare histidine-heme iron coordination (λₘₐₓ=424 nm), confirmed by HYSCORE spectroscopy, which stabilizes a closed conformation incompatible with substrate access [4] [5]. The F-G loop adopts a compact helical structure (F’ and G’ helices) that constricts the substrate pocket compared to the warfarin-bound form, demonstrating ligand-dependent plasticity.

Table 2: Substrate Binding Modes in CYP2C9 Crystal Structures

Ligand (PDB)Heme Distance (Å)Key Protein InteractionsActive Site Volume (ų)
S-Warfarin (1OG5)17.2Arg108, Phe476, Ala103520 (peripheral site)
Flurbiprofen (1R9O)4.8Arg108 (salt bridge), Phe114310
Losartan (WT)6.2Asn217, Phe114410 (primary site)

Comparative Analysis with CYP2C8 and CYP2C19 Isoforms

Structural alignment (RMSD 1.2–1.8 Å) reveals isoform-specific substrate recognition strategies:

  • CYP2C8: Features a larger active site (≈700 ų vs. 520 ų in CYP2C9) due to substitutions of Phe113(2C9)→Leu(2C8) and Ile213(2C9)→Val(2C8), enabling paclitaxel binding. The electrostatic potential near SRS1 is more positive, attracting acidic substrates like cerivastatin [10].
  • CYP2C19: Contains a constricted SRS4 region caused by Pro281(2C19) vs. Ala276(2C9), limiting access to bulky moieties. This explains CYP2C19’s preference for proton pump inhibitors (e.g., omeprazole) over bulky NSAIDs metabolized by CYP2C9 [10].
  • Conserved catalytic triad: All isoforms retain the acid-alcohol pair (Asp293–Asn289 in CYP2C9) crucial for proton transfer during O₂ activation.

Substrate-Binding Pocket Plasticity and Ligand Accommodation Strategies

CYP2C9 employs three mechanistic strategies for substrate accommodation:

  • Conformational Selection: Molecular dynamics simulations reveal equilibrium between closed (active site occluded), open (substrate channel width >12 Å), and intermediate states. Lipophilic substrates (e.g., diclofenac) stabilize the open conformation by penetrating the membrane-embedded access tunnel [2] [6].

  • Dynamic Gating Systems:

  • Aromatic Gate (Phe114/Phe476): Rotameric shifts increase active site volume by 40%
  • F-G Loop Hinge: Residues 210–220 undergo helical↔coil transitions to widen the channel
  • B-C Loop Mobility: Arg108 positional sampling (±8 Å) modulates electrostatic accessibility [5] [6]
  • Multi-Substrate Occupancy: Losartan binds CYP2C9 in a 1:3 stoichiometry (wild-type):
  • Molecule 1 coordinates heme iron (catalytic site)
  • Molecule 2 occupies the warfarin peripheral site
  • Molecule 3 binds near Arg125 (access channel)Genetic variants (14-R125H/27-R150L) disrupt this multiplicity, reducing to 1–2 losartan molecules and impairing metabolism [5] [9].

Heme Coordination and Redox Partner Interactions

The CYP2C9 heme iron exhibits dynamic coordination states modulated by substrate binding:

  • Resting State: Low-spin hexacoordinate Fe³⁺ with water as the sixth ligand (Soret λₘₐₓ=418 nm)
  • Substrate-Bound: Displacement of water yields high-spin pentacoordinate Fe³⁺ (λₘₐₓ=390 nm), increasing redox potential by +80 mV to facilitate reduction [7]
  • Type II Inhibitors: Direct nitrogenous coordination (e.g., imidazoles) maintains low-spin state (λₘₐₓ=423 nm), blocking reduction

Redox partner interactions involve precise docking with NADPH-cytochrome P450 oxidoreductase (CPR):

  • Electrostatic steering between CYP2C9 acidic residues (Glu²⁸⁹/Asp²⁹³) and CPR basic residues (Lys⁶⁰²/Arg⁶⁰³)
  • Hydropathic complementarity at the interface involving CPR’s FMN domain and CYP2C9’s proximal heme surface
  • Membrane anchoring (N-terminal transmembrane helix) orients CYP2C9 at a 35±9 Å tilt angle to the bilayer, optimizing CPR approach [2] [6] [8].

Table 3: Heme Coordination States in CYP2C9

StateCoordinationSpin StateSoret λₘₐₓ (nm)Functional Implication
Resting (hydrated)Fe³⁺-OH₂Low-spin418Electron transfer blocked
Substrate-boundFe³⁺ vacantHigh-spin390Reducible state
Type II inhibitor-boundFe³⁺-N(ligand)Low-spin423–430Competitive inhibition
R108H mutantFe³⁺-His108Low-spin424Autoinhibition

CPR delivers electrons via a transient FMN-heme contact (lifetime ≈1 ms), with membrane fluidity modulating complex stability. Phosphatidylcholine headgroups enhance binding affinity 3-fold by stabilizing open CYP2C9 conformations conducive to CPR docking [6] [8].

Properties

CAS Number

329978-01-0

Product Name

Cytochrome P450 2C9

IUPAC Name

iron(III) (R)-2-amino-2-carboxyethane-1-thiolate 2,18-bis(2-carboxyethyl)-3,7,12,17-tetramethyl-8,13-divinylporphyrin-21,22-diide hydrate

Molecular Formula

C37H40FeN5O7S

Molecular Weight

754.66

InChI

InChI=1S/C34H34N4O4.C3H7NO2S.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;4-2(1-7)3(5)6;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);2,7H,1,4H2,(H,5,6);;1H2/q;;+3;/p-3/b25-13-,26-13-,27-14-,28-15-,29-14-,30-15-,31-16-,32-16-;;;/t;2-;;/m.0../s1

InChI Key

JXTUVEVPOSTTCZ-BCZCOZCKSA-K

SMILES

CC1=C(c(cc(n2)c(CCC(O)=O)c(C)c2cc([n-]3)c(C)c(C=C)c3c4)[n-]c1cc5c(C=C)c(C)c4n5)CCC(O)=O.N[C@H](C(O)=O)C[S-].O.[Fe+3]

Solubility

Soluble in DMSO

Synonyms

Cytochrome P450 2C9; Cyp2C9; Cytochrome P 450 2C9; Human cytochrome P450 2C9; Cytochrome P 450 MP-4; S-Mephenytoin 4-hydroxylase;

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